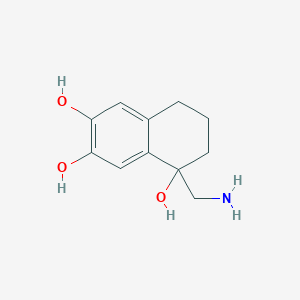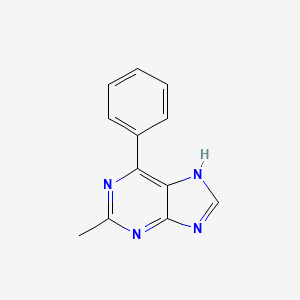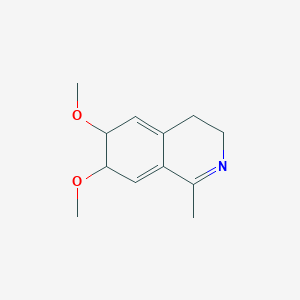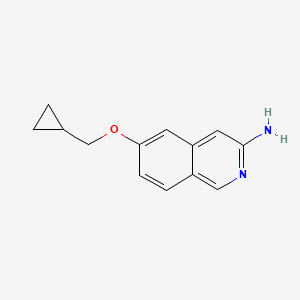
5-Chloro-8-methoxyquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-methoxyquinolin-4-amine: is a quinoline derivative with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, industrial applications, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyquinolin-4-amine typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . Another method involves the chlorination of 4-chloro-2-nitroaniline followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve multi-step processes that include chloridization, extraction, neutralization, washing, separation, and drying . These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-methoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-8-methoxyquinolin-4-amine is used as a building block in the synthesis of more complex quinoline derivatives . It serves as a precursor in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and proteins. It has shown promise in inhibiting the Enhancer of Zeste Homologue 2 (EZH2), a histone-lysine N-methyltransferase involved in cancer progression .
Medicine: The compound’s potential anticancer properties make it a candidate for drug development. It has been evaluated for its ability to inhibit tumor cell growth and proliferation .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other quinoline-based materials .
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxyquinolin-4-amine involves its interaction with molecular targets such as EZH2 . EZH2 is a member of the histone-lysine N-methyltransferase family, which methylates lysine residues on histone proteins, leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can potentially disrupt the progression of certain cancers .
Comparison with Similar Compounds
8-Amino-5-methoxyquinoline: This compound is a substituted quinoline derivative that can be prepared using 5-chloro-2-nitroaniline as a starting material.
5-Methoxyquinoline: Known for its use as an EZH2 inhibitor.
5-Chloro-8-hydroxyquinoline: Used in the synthesis of fungicides and other industrial applications.
Uniqueness: 5-Chloro-8-methoxyquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
1189107-27-4 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
5-chloro-8-methoxyquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-3-2-6(11)9-7(12)4-5-13-10(8)9/h2-5H,1H3,(H2,12,13) |
InChI Key |
KWKJFSCVGSCNRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)

![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)




![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)

![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)

